molecular formula C11H7BrFN B13626551 4-(5-Bromo-2-fluorophenyl)pyridine

4-(5-Bromo-2-fluorophenyl)pyridine

Cat. No.: B13626551
M. Wt: 252.08 g/mol
InChI Key: SUYFLHOJQQTXAO-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 5-bromo-2-fluorophenyl group. Such compounds are often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups to pyridine .

Properties

Molecular Formula

C11H7BrFN

Molecular Weight

252.08 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)pyridine

InChI

InChI=1S/C11H7BrFN/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-7H

InChI Key

SUYFLHOJQQTXAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)pyridine typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of 4-(5-Bromo-2-fluorophenyl)pyridine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

5-Bromo-2-(4-fluorophenyl)pyridine (CAS 463336-07-4)
  • Molecular Formula : C${11}$H$7$BrFN
  • Key Differences: The phenyl ring substituents are 4-fluoro and 5-bromo, compared to 2-fluoro and 5-bromo in the target compound.
2-((5-Bromo-2-fluorophenyl)thio)-4-(trifluoromethyl)pyridine (Compound 43)
  • Molecular Formula : C${13}$H$7$BrF$_4$NS
  • Key Differences : Contains a thioether linkage and a trifluoromethyl group on the pyridine ring. The sulfur atom increases lipophilicity, while the CF$_3$ group enhances electronegativity, impacting pharmacokinetics .
5-Bromo-2-fluoropyridine (CAS 766-11-0)
  • Molecular Formula : C$5$H$3$BrFN
  • Key Differences : Substituents are directly on the pyridine ring (2-fluoro, 5-bromo) rather than a phenyl group. This simpler structure has a boiling point of 162–164°C and higher reactivity due to the electron-withdrawing effects of halogens .
5-Bromo-4-(2-methylphenyl)pyrimidine (CAS 941294-34-4)
  • Molecular Formula : C${11}$H$9$BrN$_2$
  • Key Differences : Pyrimidine core instead of pyridine, with a 2-methylphenyl group . Pyrimidines often exhibit distinct hydrogen-bonding capabilities and are prevalent in nucleic acid analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents Notable Properties
4-(5-Bromo-2-fluorophenyl)pyridine C${11}$H$7$BrFN 252.08 g/mol 5-Bromo, 2-fluoro on phenyl High lipophilicity (inferred)
5-Bromo-2-(4-fluorophenyl)pyridine C${11}$H$7$BrFN 252.08 g/mol 4-Fluoro, 5-bromo on phenyl Improved solubility vs. 2-fluoro isomer
5-Bromo-2-fluoropyridine C$5$H$3$BrFN 175.99 g/mol Direct pyridine substitution bp 162–164°C, reactive halogen sites
Compound 43 C${13}$H$7$BrF$_4$NS 374.17 g/mol Thioether, CF$_3$, 5-bromo-2-fluorophenyl Enhanced metabolic stability

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